molecular formula C26H36Cl2N8O5 B1344603 h-d-Pro-phe-arg-pna 2 hcl CAS No. 62354-56-7

h-d-Pro-phe-arg-pna 2 hcl

Cat. No.: B1344603
CAS No.: 62354-56-7
M. Wt: 611.5 g/mol
InChI Key: CFOCUZJDBWPWPX-XZQQPLIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Pro-Phe-Arg-pNA (hydrochloride) is a colorimetric substrate used primarily for plasma kallikrein assays. Let’s break down its structure:

    Formal Name: D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide, dihydrochloride

    CAS Number: 62354-56-7

    pFR-pNA, Plasma Kallikrein Chromogenic Substrate

    Molecular Formula: C26H34N8O5 • 2HCl

    Formula Weight: 611.5 g/mol

    Purity: ≥95%

Preparation Methods

D-Pro-Phe-Arg-pNA can be synthesized using various routes. the exact synthetic methods and reaction conditions may vary. Industrial production methods typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Chemical Reactions Analysis

This compound undergoes enzymatic cleavage by plasma kallikrein , which specifically recognizes and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence. The released p-nitroanilide (pNA) can be quantified colorimetrically at 405 nm. Common reagents include plasma kallikrein and the substrate itself.

Scientific Research Applications

D-Pro-Phe-Arg-pNA finds applications in various fields:

    Enzyme Activity Assays: Used to measure plasma kallikrein activity.

    Coagulation Studies: Mimics the N-terminal segment of fibrinogen’s A alpha chain, making it useful for studying thrombin and antithrombin-heparin cofactor (AT-III) interactions.

Mechanism of Action

The compound’s mechanism involves plasma kallikrein binding to the PFR sequence, followed by cleavage. This enzymatic activity plays a role in coagulation and inflammation pathways.

Comparison with Similar Compounds

While D-Pro-Phe-Arg-pNA is unique due to its specific recognition by plasma kallikrein, similar chromogenic substrates exist . none precisely match its sequence.

  • Tans, G., Rosing, J., Berrettini, M., et al. Autoactivation of human plasma prekallikrein. J. Biol. Chem. 262 (23), 11308-11314 (1987).

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOCUZJDBWPWPX-XZQQPLIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
h-d-Pro-phe-arg-pna 2 hcl
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